molecular formula C24H23N3O2 B11141095 2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone

2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone

Cat. No.: B11141095
M. Wt: 385.5 g/mol
InChI Key: IESPLIXUFZROEP-UHFFFAOYSA-N
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Description

2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an isoquinolinone core with a tetrahydropyridoindole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Isopropyl Group: Alkylation reactions using isopropyl halides in the presence of a base can introduce the isopropyl group.

    Attachment of the Tetrahydropyridoindole Moiety: This step often involves the use of coupling reactions, such as the Suzuki or Heck reaction, to attach the tetrahydropyridoindole fragment to the isoquinolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group might yield acetone derivatives, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound might be studied for its potential interactions with various biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features. The isoquinolinone core provides a rigid framework, while the tetrahydropyridoindole moiety offers flexibility and potential for diverse interactions. This combination makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

2-propan-2-yl-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C24H23N3O2/c1-15(2)27-14-20(16-7-3-4-9-18(16)24(27)29)23(28)26-12-11-22-19(13-26)17-8-5-6-10-21(17)25-22/h3-10,14-15,25H,11-13H2,1-2H3

InChI Key

IESPLIXUFZROEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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